molecular formula C22H15NO4S2 B3182070 Leukadherin-1 CAS No. 2055362-72-4

Leukadherin-1

Cat. No.: B3182070
CAS No.: 2055362-72-4
M. Wt: 421.5 g/mol
InChI Key: AEZGRQSLKVNPCI-UNOMPAQXSA-N
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Description

Leukadherin-1 is a small-molecule allosteric agonist of the complement receptor 3 (CR3, CD11b/CD18), a β₂ integrin expressed on myeloid cells and natural killer (NK) cells. It stabilizes CR3 in an intermediate activation state, enhancing adhesion to ligands like ICAM-1 while suppressing pro-inflammatory signaling . Preclinical studies demonstrate its ability to:

  • Inhibit TLR-7/8- and TLR-2-induced cytokine secretion (e.g., TNF, IL-6, IL-1β) in monocytes .
  • Reduce IFN-γ, TNF, and MIP-1β secretion by NK cells in inflammatory conditions .
  • Protect endothelial barriers from neutrophil-mediated damage .
  • Improve outcomes in autoimmune nephritis, endotoxic shock, and cerebral ischemia models .

Preparation Methods

The synthesis of Leukadherin-1 involves several steps, including the formation of a furanyl thiazolidinone compound. The synthetic route typically includes the reaction of a thiazolidinone derivative with a furanyl compound under specific conditions to yield this compound. Detailed industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Leukadherin-1 undergoes various chemical reactions, primarily involving its interaction with proteins and other biological molecules. It is known to inhibit the reaction of 1-Naphthylisothiocyanate, resulting in decreased expression of certain mRNAs such as ITGB6 and COL1A1 . Common reagents and conditions used in these reactions include specific inhibitors and activators that modulate the activity of this compound. The major products formed from these reactions are typically related to changes in gene expression and protein activity.

Comparison with Similar Compounds

Mechanism of Action and Molecular Targets

Compound Target Mechanism Key Functional Effects
Leukadherin-1 CD11b/CD18 (CR3) Allosteric agonist; stabilizes intermediate activation state Anti-inflammatory, endothelial protection, reduced leukocyte migration
(Z)-Leukadherin-1 (ADH-503) CD11b Salt form of this compound; enhances CR3-dependent adhesion Repolarizes tumor-associated macrophages, reduces immunosuppressive myeloid cells
CWHM-12 αV integrins (αvβ8, αvβ3) Inhibits αV integrins (IC₅₀: 0.2–1.8 nM) Anti-fibrotic, reduces TGF-β signaling
Phaseoloidin Complement system Anti-complement activity via glycoside structure Blocks complement-mediated inflammation

Key Distinctions :

  • This compound and ADH-503 specifically target CD11b/CD18, whereas CWHM-12 and Phaseoloidin act on unrelated pathways.
  • Unlike integrin antagonists (e.g., CWHM-12), this compound suppresses inflammation by activating CR3, paradoxically reducing leukocyte recruitment .

Pharmacological Profiles

Parameter This compound ADH-503
Molecular Weight 421.49 g/mol 421.49 g/mol (same core structure)
Solubility 15 mg/mL in DMSO 4 mg/mL in DMSO
EC₅₀ (CR3 activation) 4 μM Not reported
In Vivo Half-Life Not explicitly reported 3.95–4.68 hours (mice, 30–100 mg/kg)
Clinical Stage Preclinical Phase I/II (oncology)

Functional Comparisons in Disease Models

Autoimmune and Inflammatory Diseases

  • This compound :
    • Reduces interstitial leukocyte infiltration in kidney allografts, improving survival from 48.5% to 100% in mice .
    • Suppresses SLE-associated cytokine storms by bypassing CR3 dysfunction caused by the R77H mutation .
  • ADH-503: Reduces tumor-infiltrating CD11b⁺ immunosuppressive cells and enhances dendritic cell responses in pancreatic cancer models .

Endothelial Protection

  • This compound :
    • Preserves endothelial barrier integrity by reducing neutrophil transmigration and collagen exposure .
    • Attenuates synaptic loss in cerebral ischemia by enhancing CR3-dependent microglial phagocytosis .

Advantages and Limitations

Compound Advantages Limitations
This compound - Dual anti-inflammatory and barrier-protective effects
- No genotypic bias (effective in R77H CR3 variants)
- Limited solubility in aqueous solutions
- Unclear long-term safety
ADH-503 - Oral bioavailability
- Repurposed for oncology trials
- Narrower focus on myeloid cell reprogramming- Higher production cost

Biological Activity

Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18, also known as Mac-1, which plays a critical role in mediating leukocyte adhesion, migration, and immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound enhances CD11b/CD18-dependent adhesion of leukocytes to endothelial cells by promoting the formation of membrane tethers that stabilize cell adhesion. This mechanism is crucial for regulating leukocyte transmigration during inflammatory responses. The binding of LA1 to CD11b/CD18 increases the affinity of this integrin for its ligands, such as ICAM-1, thereby facilitating leukocyte recruitment to sites of inflammation .

1. LPS-Induced Inflammation

A study investigated the effect of LA1 on LPS-induced pro-inflammatory responses in macrophages. The results indicated that LA1 significantly reduced mortality in mice subjected to endotoxic shock and alleviated liver and lung injuries by inhibiting LPS-TLR4 interactions. This suggests that LA1 can modulate macrophage activation and may serve as a protective agent against inflammatory diseases .

2. Multiple Sclerosis Model

In a rat model of experimental autoimmune encephalitis (EAE), LA1 treatment resulted in improved clinical scores and reduced demyelination and leukocyte infiltration in spinal tissues. The treatment decreased oxidative stress markers, indicating a potential therapeutic role for LA1 in multiple sclerosis by mitigating inflammatory cell migration and tissue damage .

3. Neovascularization

Research has shown that LA1 can enhance neovascularization by activating Mac-1. This property may have implications for tissue repair and regeneration following injury or ischemia .

Case Studies

Case Study 1: Endotoxic Shock Model

  • Objective : To evaluate the protective effects of LA1 against LPS-induced endotoxic shock.
  • Findings : Mice treated with LA1 exhibited significantly lower mortality rates and reduced organ damage compared to control groups.

Case Study 2: EAE Model

  • Objective : To assess the efficacy of LA1 in a model of multiple sclerosis.
  • Results : Treated animals showed improved motor function and reduced clinical signs of EAE, with significant decreases in leukocyte infiltration into the central nervous system.

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
LPS-Induced InflammationReduced mortality; alleviated liver/lung injury
Multiple SclerosisImproved clinical scores; reduced demyelination
NeovascularizationEnhanced angiogenesis via Mac-1 activation

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Leukadherin-1 in modulating CD11b/CD18 activity?

this compound acts as a potent allosteric agonist of the integrin CD11b/CD18 (αMβ2) by inducing conformational changes that enhance ligand-binding affinity. This activation promotes CR3-dependent leukocyte adhesion to fibrinogen-coated surfaces (EC₅₀ = 4 μM in vitro) and suppresses innate inflammatory signaling . Key experimental approaches to validate this mechanism include:

  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Flow cytometry with conformation-specific antibodies (e.g., CBRM1/5) to detect CD11b activation states.
  • Adhesion assays using fibrinogen-coated plates and leukocyte cell lines (e.g., THP-1 monocytes) .

Q. How should researchers design in vitro experiments to assess this compound’s effects on immune cell polarization?

A standardized protocol involves:

  • Cell culture : Use primary human monocytes or murine bone marrow-derived macrophages.
  • Treatment : Dose this compound at 7.5 μM (30–45 min pre-stimulation) combined with cytokines (e.g., IL-12 + IL-15) to assess re-polarization of tumor-associated macrophages .
  • Controls : Include DMSO vehicle and Syk inhibitors to rule out off-target effects.
  • Readouts : Measure cytokine secretion (e.g., TNF-α, IL-10 via ELISA) and surface marker expression (e.g., CD86, CD206 via flow cytometry) .

Q. What are the recommended in vivo dosing regimens for this compound in preclinical models?

In murine studies:

  • Route : Intravenous (i.v.) or intraperitoneal (i.p.) administration.
  • Dose : 1–2.5 mg/kg, administered twice daily for up to 14 days.
  • Model applications : Tested in high-oxygen-induced lung injury (bronchopulmonary dysplasia model) and tumor microenvironments to reduce immunosuppressive myeloid cell infiltration .
  • Critical parameters : Monitor body weight, organ toxicity, and plasma drug levels via LC-MS/MS to ensure pharmacokinetic consistency .

Advanced Research Questions

Q. How can conflicting data on this compound’s optimal concentration across studies be resolved?

Discrepancies may arise from differences in:

  • Cell type : Primary vs. immortalized cells exhibit variable receptor density.
  • Assay conditions : Adhesion assays (static vs. shear stress) alter ligand-binding kinetics.
  • Solution preparation : Ensure stock solutions are prepared in DMSO (4 mg/mL, warmed gently) and diluted in PBS to avoid aggregation .
    Methodological recommendations :
  • Perform dose-response curves (1–10 μM) with internal controls.
  • Validate target engagement using CD11b-knockout cells or competitive inhibitors (e.g., anti-CD11b blocking antibodies) .

Q. What strategies validate this compound’s specificity in complex immune models?

To address off-target effects:

  • Genetic validation : Use CD11b-deficient mice or CRISPR-edited cell lines.
  • Pharmacological controls : Co-administer CD11b antagonists (e.g., neutrophil inhibitory factor) to reverse this compound’s effects.
  • Multi-omics profiling : Compare transcriptomic (RNA-seq) and proteomic (mass spectrometry) signatures between treated and untreated groups to identify non-CR3 pathways .

Q. How can researchers integrate multi-modal data to evaluate this compound’s immunomodulatory effects?

A systems biology approach includes:

  • Single-cell RNA sequencing : To map changes in myeloid and lymphoid subsets.
  • Cytokine multiplex panels : Quantify 20+ analytes in serum or tumor homogenates.
  • Spatial imaging : Use multiplex immunofluorescence (e.g., CODEX) to visualize leukocyte infiltration in tissues.
    Data integration tools :
  • Pathway enrichment analysis (IPA, GSEA) to link molecular changes to functional outcomes.
  • Machine learning : Train classifiers to predict therapeutic efficacy based on baseline immune profiles .

Q. Methodological Best Practices

  • Reproducibility : Document lot numbers of this compound (CAS: 344897-95-6) and validate purity (≥98% via HPLC) for each experiment .
  • Ethical reporting : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and statistical power analysis .
  • Data sharing : Deposit raw flow cytometry files and RNA-seq datasets in public repositories (e.g., GEO, FlowRepository) with detailed metadata .

Properties

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGRQSLKVNPCI-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055362-72-4
Record name GB-1275 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GB-1275 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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